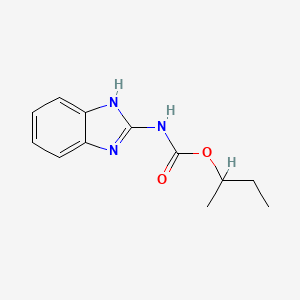![molecular formula C11H7BrN2O2 B12945151 7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde](/img/structure/B12945151.png)
7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a benzoimidazole fused with an oxazine ring, and it is substituted with a bromine atom and an aldehyde group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one from 2-amino-5-bromophenol using 2-chloroacetyl chloride in chloroform solvent in the presence of tetraethylammonium bromide and sodium bicarbonate. This step involves acylation followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
化学反応の分析
Types of Reactions
7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carboxylic acid.
Reduction: 7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in anticancer research.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Molecular docking studies have suggested interactions with epidermal growth factor receptor (EGFR), which may explain its anticancer properties .
類似化合物との比較
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Shares the oxazine ring but lacks the imidazole moiety.
4H-benzo[d][1,3]oxazine: Similar oxazine structure but different substitution pattern.
Imidazo[1,2-a]pyridine: Contains an imidazole fused with a pyridine ring instead of an oxazine.
Uniqueness
7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde is unique due to its specific combination of a benzoimidazole and oxazine ring, along with the presence of both a bromine atom and an aldehyde group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C11H7BrN2O2 |
|---|---|
分子量 |
279.09 g/mol |
IUPAC名 |
7-bromo-4H-imidazo[2,1-c][1,4]benzoxazine-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrN2O2/c12-7-1-2-9-10(3-7)16-6-11-13-8(5-15)4-14(9)11/h1-5H,6H2 |
InChIキー |
VXUCALZMCLEVIZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC(=CN2C3=C(O1)C=C(C=C3)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)











![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)
